1-(4-Chloro-2-isobutoxyphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[4-chloro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 |
InChI Key |
KMPAEEVSAUQKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 4 Chloro 2 Isobutoxyphenyl Ethanone Analogs
Transformations Involving the Ethanone (B97240) Carbonyl Group
The carbonyl group of the ethanone moiety is a key site for chemical reactions. It consists of a carbon atom double-bonded to an oxygen atom, creating a polar bond that renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity is the foundation for a variety of addition and condensation reactions.
Nucleophilic Addition Reactions and Condensations
Nucleophilic addition is a fundamental reaction for ketones like 1-(4-chloro-2-isobutoxyphenyl)ethanone. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. The reactivity of the ketone is influenced by both steric and electronic factors; the presence of two substituents on the carbonyl carbon in ketones generally makes them less reactive than aldehydes.
Common nucleophilic addition reactions applicable to acetophenone (B1666503) analogs include:
Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is base-catalyzed, as the cyanide ion is a more potent nucleophile than HCN.
Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that add to the carbonyl carbon to form tertiary alcohols after an acidic workup.
Condensation with Ammonia (B1221849) Derivatives: Ketones react with primary amines and other ammonia derivatives (e.g., hydroxylamine, hydrazine) in a reversible, acid-catalyzed reaction. This process, known as a condensation or addition-elimination reaction, involves initial nucleophilic addition followed by the dehydration of the intermediate to form an imine or a related derivative (e.g., oxime, hydrazone).
| Nucleophile/Reagent | Product Type | General Product Structure |
|---|---|---|
| HCN / CN⁻ | Cyanohydrin | Ar-C(OH)(CN)CH₃ |
| R-MgX (Grignard Reagent) | Tertiary Alcohol | Ar-C(OH)(R)CH₃ |
| R-NH₂ (Primary Amine) | Imine (Schiff Base) | Ar-C(=NR)CH₃ |
| NH₂OH (Hydroxylamine) | Oxime | Ar-C(=NOH)CH₃ |
| NH₂NH₂ (Hydrazine) | Hydrazone | Ar-C(=NNH₂)CH₃ |
Reduction Reactions to Alcohols (e.g., using metal hydrides)
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-chloro-2-isobutoxyphenyl)ethanol. This transformation is a classic example of a nucleophilic addition reaction where the nucleophile is a hydride ion (H⁻).
Metal hydride reagents are commonly employed for this purpose.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism begins with the transfer of a hydride from the borohydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent to yield the final alcohol product.
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. It also reduces ketones to secondary alcohols but must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the alkoxide intermediate.
| Reducing Agent | Solvent | Relative Reactivity | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | 1-(4-Chloro-2-isobutoxyphenyl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Strong | 1-(4-Chloro-2-isobutoxyphenyl)ethanol |
Oxidation Processes to Carboxylic Acid Derivatives
While ketones are generally resistant to oxidation compared to aldehydes, specific reactions can oxidize the ethanone group to a carboxylic acid derivative.
Haloform Reaction: Since this compound is a methyl ketone (containing a CH₃CO group), it can undergo the haloform reaction. When treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (e.g., NaOH), the methyl group is exhaustively halogenated. The resulting trihalomethyl ketone is then cleaved by nucleophilic attack of hydroxide (B78521) at the carbonyl carbon, expelling the trihalomethyl anion (a good leaving group) and forming a carboxylate salt. Subsequent acidification yields the corresponding carboxylic acid, 4-chloro-2-isobutoxyphenyl carboxylic acid. This reaction effectively converts the acetyl group into a carboxyl group.
Baeyer-Villiger Oxidation: This reaction uses a peroxyacid (like m-CPBA) to oxidize a ketone to an ester. For aryl alkyl ketones such as acetophenone analogs, the aryl group generally has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to produce 4-chloro-2-isobutoxyphenyl acetate (B1210297). This ester is a derivative of a carboxylic acid and can be subsequently hydrolyzed to a phenol (B47542) and acetic acid.
Reactivity of the Aryl Halide Substituent
The chloro substituent on the aromatic ring is another site for chemical modification, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions. However, the reaction can be facilitated if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group.
In this compound, the acetyl group (-COCH₃) is a moderately strong EWG located para to the chlorine atom. This group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby activating the aryl chloride towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the carbon bearing the chlorine, forming the stabilized anionic intermediate, and then the chloride ion is eliminated to restore aromaticity. This reaction typically requires forcing conditions (high temperature and/or pressure) but can be achieved with strong nucleophiles.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | NaOH | Phenol derivative |
| Alkoxide | NaOCH₃ | Aryl ether derivative |
| Ammonia / Amines | NH₃, RNH₂ | Aniline derivative |
| Thiolate | NaSR | Aryl thioether derivative |
Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization (e.g., Suzuki, Heck coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide, offering a versatile route for advanced functionalization.
Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used method for forming a new carbon-carbon bond by coupling an organohalide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. For this compound, a Suzuki coupling would replace the chlorine atom with the organic group from the boronic acid, allowing for the synthesis of various biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl substituents.
Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a key method for C-C bond formation and alkene substitution. Applying the Heck reaction to this compound would involve reacting it with an alkene (e.g., styrene, acrylate) to attach a vinyl group to the aromatic ring at the position of the chlorine atom.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkenyl/Alkyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand; Base (e.g., Na₂CO₃, K₂CO₃) | Substituted Biaryl, Aryl-Alkene, Aryl-Alkane |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PdCl₂ + Ligand; Base (e.g., Et₃N, K₂CO₃) | Substituted Alkene (Stilbene derivative) |
Derivatization Strategies for Structural Diversity
The generation of novel analogs from the core structure of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. The ethanone functional group is particularly amenable to a variety of chemical modifications, allowing for the introduction of diverse structural motifs and functionalities.
Formation of Amide and Ester Linkages
The transformation of the ethanone moiety into amide and ester functionalities represents a powerful strategy for creating extensive libraries of derivatives with varied physicochemical properties. These conversions can be achieved through classical organic reactions that proceed via rearrangement of the ketone.
Amide Formation via Beckmann Rearrangement:
A prominent method for the synthesis of amides from ketones is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of a ketoxime with an acid catalyst to induce a molecular rearrangement, yielding an N-substituted amide. The initial step requires the conversion of this compound to its corresponding oxime, typically by reaction with hydroxylamine. Subsequent treatment with a protic acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid promotes the rearrangement. wikipedia.org
The regiochemical outcome of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. For acetophenone oximes, the phenyl group typically migrates, leading to the formation of an acetanilide (B955) derivative. In the case of this compound oxime, this would result in the formation of N-(4-chloro-2-isobutoxyphenyl)acetamide. Various reagents, including trifluoroacetic acid, have been shown to effectively catalyze this transformation for substituted acetophenone oximes. unive.it
Table 1: Illustrative Beckmann Rearrangement of Substituted Acetophenone Oximes
| Starting Acetophenone Oxime | Rearrangement Conditions | Major Amide Product | Reference |
| Acetophenone oxime | Phenyl dichlorophosphate, rt | N-Phenylacetamide | nih.gov |
| 4-Hydroxyacetophenone oxime | Trifluoroacetic acid | N-(4-hydroxyphenyl)acetamide | unive.it |
| Substituted Acetophenone oximes | Imidazole hydrochloride (mechanochemical) | Corresponding N-aryl acetamides | unica.it |
Ester Formation via Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation provides a reliable method for the conversion of ketones into esters. wikipedia.org This reaction involves the oxidation of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. ucla.edu The reaction proceeds through the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.
The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge will preferentially migrate. For aryl alkyl ketones like this compound, the aryl group has a higher migratory aptitude than the methyl group. Consequently, the Baeyer-Villiger oxidation of this compound is expected to yield (4-chloro-2-isobutoxyphenyl) acetate. Theoretical studies on substituted acetophenones have provided insights into the substituent effects on the reaction mechanism. researchgate.net
Table 2: Examples of Baeyer-Villiger Oxidation of Acetophenones
| Acetophenone Derivative | Oxidizing Agent | Major Ester Product | Reference |
| Acetophenone | Trifluoroperacetic acid | Phenyl acetate | ucla.edu |
| 3,4-Dimethoxy acetophenone | Performic acid | (3,4-Dimethoxyphenyl) acetate | researchgate.net |
| 4-Methyl acetophenone | Performic acid | (4-Methylphenyl) acetate | researchgate.net |
Construction of Heterocyclic Systems utilizing the Ethanone Moiety (e.g., thiazole (B1198619) formation from α-haloketones)
The ethanone moiety of this compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prominent scaffolds in many biologically active compounds. A particularly well-established method is the Hantzsch thiazole synthesis. nih.govscribd.comrsc.orgorganic-chemistry.org
This synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). The first step in utilizing this compound for this purpose is its conversion to the corresponding α-haloketone, for instance, 2-bromo-1-(4-chloro-2-isobutoxyphenyl)ethanone. This can be achieved through halogenation of the ketone under appropriate conditions.
The resulting α-haloketone can then be condensed with a variety of thioamides or thioureas to construct the thiazole ring. For example, reaction with thiourea would yield a 2-aminothiazole (B372263) derivative, while reaction with a substituted thioamide would lead to a 2,4-disubstituted thiazole. This method offers a high degree of flexibility, allowing for the introduction of various substituents onto the thiazole ring, depending on the choice of the thioamide component. The reaction conditions can be varied, with both conventional heating and microwave-assisted methods being employed to facilitate the cyclization. nih.gov
Table 3: Hantzsch Thiazole Synthesis from α-Haloketones
| α-Haloketone | Thioamide/Thiourea | Thiazole Product | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | nih.gov |
| 2-Bromoacetophenones | Thiourea | 2-Amino-4-arylthiazoles | organic-chemistry.org |
| α-Halogeno ketones | N-Monosubstituted thioureas | 2-(N-Substituted amino)thiazoles | rsc.org |
Computational and Theoretical Investigations of Substituted Aryl Ethanones
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods are fundamental to describing the electronic behavior of molecules. These ab initio ("from the beginning") and Density Functional Theory (DFT) approaches solve the electronic Schrödinger equation to predict a wide range of chemical properties from first principles. wikipedia.org
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is particularly effective for determining the ground-state electronic structure and properties of molecules. scienceacademique.com DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, finding the most stable, minimum-energy conformation. mdpi.comscienceacademique.com
For a molecule such as 1-(4-Chloro-2-isobutoxyphenyl)ethanone, DFT can be used to calculate key geometric parameters. These calculations provide a detailed picture of the molecule's three-dimensional structure. Studies on similarly substituted acetophenones show that DFT accurately predicts structural properties. researchgate.netresearchgate.net The optimized geometry reveals bond lengths, bond angles, and dihedral angles that define the molecular framework.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations for analogous substituted aryl ethanones and may vary with the specific functional and basis set used.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Lengths | C=O (carbonyl) | ~1.23 Å |
| C-Cl (aryl-chloro) | ~1.75 Å | |
| C-O (aryl-isobutoxy) | ~1.37 Å | |
| C-C (aryl-acetyl) | ~1.50 Å | |
| Bond Angles | C-C-O (acetyl) | ~120° |
| C-C-Cl (aryl) | ~119° | |
| C-C-O (aryl) | ~121° |
| Dihedral Angle | Ar-C-C=O | ~0° or ~180° (planar) |
DFT also yields important electronic properties, including total energies, dipole moments, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic structure of molecules without empirical data. chemeurope.com These methods are instrumental in analyzing the electronic distribution and the nature of molecular orbitals. wikipedia.orgresearchgate.net The distribution of electrons in a molecule is key to its chemical behavior, and computational methods can map this electron density with high precision.
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com For substituted aryl ketones, the nature and energy of these orbitals are heavily influenced by the substituents on the aromatic ring. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound Note: These values are hypothetical, illustrating the expected influence of substituents based on general principles observed in related compounds.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Acetophenone (B1666503) | -6.5 | -1.5 | 5.0 |
| p-Chloroacetophenone | -6.7 | -1.8 | 4.9 |
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. chemistrysteps.com Understanding the conformational preferences of a molecule is essential for predicting its biological activity and physical properties.
Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. youtube.com For this compound, key rotations occur around the bond connecting the acetyl group to the phenyl ring and the bonds within the flexible isobutoxy side chain. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation.
Studies on related para-substituted acetophenones have shown that the planar conformation, where the acetyl group lies in the same plane as the aromatic ring, is typically the most stable due to favorable conjugation between the carbonyl group and the π-system of the ring. researchgate.net The bulky isobutoxy group at the ortho position in this compound might introduce steric hindrance that could potentially favor a non-planar conformation as the global energy minimum.
Substituents on the aryl ring have a profound impact on the molecule's geometry and flexibility. nih.govresearchgate.net These effects can be categorized as steric and electronic:
Steric Effects : The isobutoxy group at the ortho position is sterically demanding. This bulkiness can influence the preferred orientation of the acetyl group and may increase the energy barrier to rotation around the aryl-acetyl bond.
Electronic Effects : The chloro and isobutoxy groups exert opposing electronic effects. The chlorine atom is an electron-withdrawing group via induction, while the isobutoxy group is an electron-donating group through resonance. ias.ac.in These electronic influences alter the electron density distribution in the phenyl ring and affect bond lengths and angles. nih.gov For example, the electron-donating effect of the isobutoxy group can slightly increase the double-bond character of the adjacent aryl C-C bonds, subtly altering the ring's geometry.
Molecular dynamics (MD) simulations can provide further insight into the flexibility and dynamic behavior of the molecule over time. mdpi.com By simulating the atomic motions at a given temperature, MD can explore the accessible conformational space and reveal how substituents affect the molecule's dynamic stability and interactions. researchgate.netnih.gov
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the entire reaction pathway from reactants to products, including transition states and intermediates, researchers can gain a detailed understanding of how a reaction proceeds. DFT calculations are widely used for this purpose, allowing for the determination of activation energies and reaction enthalpies. nih.govresearchgate.net
For an aryl ethanone (B97240), a common reaction is nucleophilic addition to the carbonyl carbon. A computational study of such a reaction involving this compound would proceed by:
Modeling Reactants : The geometries of the aryl ethanone and the nucleophile are optimized.
Locating the Transition State (TS) : The highest energy point along the lowest energy reaction path is located. The structure of the TS reveals the geometry of the molecule as the new bond is being formed.
Calculating Activation Energy : The energy difference between the reactants and the transition state determines the activation barrier (ΔG‡), which is crucial for predicting the reaction rate. nih.gov
Identifying Products : The geometry of the final product is optimized.
Computational studies on the reactions of acetophenones have successfully elucidated mechanisms and rationalized stereoselectivity. nih.gov For example, in the allylation of acetophenone, DFT calculations revealed that the stereochemical outcome is dictated by the relative energy barriers of competing transition states. nih.gov Similarly, the mechanism of cycloaddition reactions involving aryl nitrile oxides has been thoroughly investigated using computational methods. researchgate.net These studies provide a blueprint for how the reactivity of this compound could be explored, predicting how the electronic and steric nature of its substituents would influence its reaction pathways and kinetics.
Prediction of Reaction Pathways and Regioselectivity
For substituted aryl ethanones like this compound, reactions such as electrophilic aromatic substitution (EAS) present questions of regioselectivity. The existing substituents on the aromatic ring—in this case, chloro, isobutoxy, and acetyl groups—direct the position of incoming electrophiles. Computational models are highly effective at predicting these outcomes.
Physics-based methods, such as DFT, can be used to model the reaction pathways for substitution at different positions (ortho, meta, para) relative to a directing group. By calculating the activation energies for each pathway, the most favorable (lowest energy) pathway can be identified, thus predicting the major product. researchgate.net
More recently, machine learning (ML) has emerged as a powerful tool for predicting regioselectivity. rsc.org Models like RegioML use quantum chemical descriptors, such as calculated atomic charges, combined with algorithms like light gradient boosting machines to predict the most reactive sites for EAS reactions. chemrxiv.orgrsc.org These models are trained on large datasets of known reactions and can offer rapid and accurate predictions. rsc.org For instance, in predicting the outcome of aromatic bromination, ML models have demonstrated high accuracy. rsc.org
Table 2: Performance of Different Models in Predicting Regioselectivity for Electrophilic Aromatic Substitution
Data in this table is representative of findings in recent literature. researchgate.netrsc.org
| Model Type | Method/Algorithm | Test Set Accuracy | Precision |
| Machine Learning (Atom-based) | RegioML (LightGBM) | 93% | 88% |
| Machine Learning (Graph-based) | WLN | ~93% | N/A |
| Physics-based Quantum Mechanics | RegioSQM20 (Semiempirical) | N/A | 75% |
| Hybrid (ML-triggered DFT) | ML ΔScore + DFT ΔΔG | 96.3% | N/A |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties and chemical behavior. mdpi.com This method is particularly useful for understanding and predicting the properties of a series of related compounds, such as substituted aryl ethanones.
QSPR models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. drugdesign.org For a series of substituted aryl ethanones, this property could be a reaction rate constant, an equilibrium constant, or a measure of biological activity.
The process involves several steps:
Data Set Assembly: A collection of molecules with known property values is gathered.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be categorized as constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a model that links a subset of the most relevant descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model training). nih.gov
A statistically robust QSPR model can then be used to predict the reactivity or other properties of new, unsynthesized aryl ethanone derivatives, guiding experimental efforts.
Table 3: Statistical Validation Parameters for a Sample 2D-QSPR Model of Reactivity
This table presents typical statistical measures used to validate QSPR models, based on values reported in the literature. nih.govnih.gov
| Parameter | Symbol | Value | Description |
| Correlation Coefficient | r² | 0.95 | The proportion of variance in the dependent variable predictable from the independent variables. |
| Cross-validated Correlation Coefficient | q² | 0.89 | A measure of the model's internal predictive ability, determined by cross-validation. |
| External Prediction Correlation Coefficient | pred_r² | 0.71 | A measure of the model's predictive ability for an external test set of compounds. |
| F-ratio | F | 150.2 | A statistical test of the overall significance of the regression model. |
Analysis of Substituent Electronic and Steric Effects
The reactivity and regioselectivity of substituted aryl ethanones are governed by the electronic and steric properties of their substituents. nih.gov The isobutoxy group in this compound, for example, is an electron-donating group through resonance, while the chloro substituent is electron-withdrawing inductively but can donate electrons via resonance. The acetyl group is a strong electron-withdrawing group.
QSPR studies can quantify these effects. Electronic effects are often described by Hammett (σ), Taft, or other substituent constants, which reflect a group's electron-donating or electron-withdrawing ability. nih.gov Steric effects can be described by parameters such as the Taft steric parameter (Es) or molar refractivity (MR). By including these descriptors in a QSPR model, their relative importance in determining a particular property can be assessed.
For instance, a study on the noncatalyzed amination of aryl halides found a significant correlation between the reaction barrier heights and Hammett σ parameters, indicating that electron-withdrawing groups lower the activation energy and accelerate the reaction. nih.gov Similarly, kinetic studies on the nitration of substituted benzenes show that electron-donating groups like -OH and -CH3 activate the ring and increase the reaction rate significantly compared to benzene (B151609), while electron-withdrawing groups like -NO2 deactivate the ring. lumenlearning.com
Table 4: Correlation of Substituent Properties with Relative Reaction Rate in Electrophilic Aromatic Substitution
Data adapted from kinetic studies of nitration in benzene derivatives. lumenlearning.com
| Substituent (R in C₆H₅R) | Hammett Parameter (σₚ) | Substituent Effect | Relative Rate (vs. Benzene=1) |
| -OH | -0.37 | Activating, Electron-donating | 1,000 |
| -CH₃ | -0.17 | Activating, Electron-donating | 25 |
| -H | 0.00 | Reference | 1 |
| -Cl | 0.23 | Deactivating, Electron-withdrawing | 0.033 |
| -CO₂Et | 0.45 | Deactivating, Electron-withdrawing | 0.0037 |
| -NO₂ | 0.78 | Deactivating, Electron-withdrawing | 6 x 10⁻⁸ |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Chloro 2 Isobutoxyphenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 1-(4-Chloro-2-isobutoxyphenyl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about its atomic connectivity and spatial arrangement.
Proton (¹H) NMR for Proton Environment and Connectivity
The ¹H NMR spectrum of this compound reveals the distinct chemical environment of each proton in the molecule. The expected signals, their multiplicities, and coupling patterns are dictated by the neighboring protons and the electronic effects of the substituents on the aromatic ring. The isobutoxy group, the acetyl group, and the aromatic protons each give rise to characteristic signals.
Based on the structure, the following proton signals are predicted:
Acetyl Protons (CH₃): A singlet in the downfield region, typically around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.
Isobutoxy Protons:
Two methyl groups (CH₃)₂ appear as a doublet around 1.0-1.1 ppm, coupled to the methine (CH) proton.
The methine proton (CH) shows a multiplet (septet or nonet) around 2.0-2.2 ppm, coupled to the six methyl protons and the two methylene protons.
The methylene protons (OCH₂) adjacent to the ether oxygen appear as a doublet around 3.8-3.9 ppm, coupled to the methine proton.
Aromatic Protons: The substitution pattern on the benzene (B151609) ring (1-acetyl, 2-isobutoxy, 4-chloro) results in three distinct aromatic proton signals in the range of 6.8-7.8 ppm. Their specific splitting pattern (e.g., a doublet, a doublet of doublets) would confirm the substitution positions.
Predicted ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.7 | d | 1H | Aromatic H |
| ~7.0 | dd | 1H | Aromatic H |
| ~6.9 | d | 1H | Aromatic H |
| ~3.8 | d | 2H | -OCH₂- |
| ~2.6 | s | 3H | -C(O)CH₃ |
| ~2.1 | m | 1H | -CH(CH₃)₂ |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Carbon-¹³C NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the structure.
Carbonyl Carbon: This is the most deshielded carbon, appearing at the lowest field, typically in the range of 195-200 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atoms directly attached to the chloro, acetyl, and isobutoxy groups will have characteristic shifts influenced by the electronic nature of these substituents.
Isobutoxy Carbons: The four carbons of the isobutoxy group will appear in the aliphatic region of the spectrum. The methylene carbon bonded to oxygen (-OCH₂-) is the most downfield of this group (around 75 ppm), followed by the methine carbon (-CH) and finally the two equivalent methyl carbons (-CH₃).
Acetyl Carbon: The methyl carbon of the acetyl group will appear in the aliphatic region, typically around 25-30 ppm.
Predicted ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~198 | C=O |
| ~158 | Ar-C (C-O) |
| ~138 | Ar-C (C-Cl) |
| ~132 | Ar-CH |
| ~130 | Ar-C (C-C=O) |
| ~122 | Ar-CH |
| ~115 | Ar-CH |
| ~75 | -OCH₂- |
| ~30 | -C(O)CH₃ |
| ~28 | -CH(CH₃)₂ |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons within the isobutoxy group (e.g., between the -OCH₂- protons and the -CH- proton, and between the -CH- proton and the two -CH₃ groups). It would also confirm the connectivity between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.6 ppm would correlate with the carbon signal at ~30 ppm, confirming the assignment of the acetyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is critical for piecing together the different fragments of the molecule. Key expected correlations would include:
The acetyl protons (~2.6 ppm) to the carbonyl carbon (~198 ppm) and the aromatic carbon to which the acetyl group is attached.
The aromatic protons to various aromatic carbons, confirming the substitution pattern.
The methylene protons of the isobutoxy group (~3.8 ppm) to the aromatic carbon to which the ether is attached (~158 ppm), confirming the ether linkage to the ring.
Investigation of Solvent Effects and Potential Tautomerism on NMR Chemical Shifts
The choice of solvent can influence the chemical shifts observed in an NMR spectrum due to interactions between the solvent and solute molecules. researchgate.net For ketones like this compound, changing from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ can cause notable shifts. cdnsciencepub.comcdnsciencepub.com
Polar Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can interact with the polar carbonyl group, leading to changes in the electron density and thus affecting the chemical shifts of the carbonyl carbon and nearby protons (acetyl and aromatic protons).
Aromatic Solvents (e.g., Benzene-d₆): These solvents can induce shifts due to their magnetic anisotropy. They tend to form weak complexes with electron-deficient parts of the solute molecule, leading to significant upfield or downfield shifts for protons located in specific spatial orientations relative to the benzene ring. cdnsciencepub.com
Regarding tautomerism, ketones can theoretically exist in equilibrium with their enol tautomers. However, for simple acetophenones, the keto-enol equilibrium overwhelmingly favors the keto form. Therefore, under standard NMR conditions, only the signals corresponding to the keto tautomer of this compound would be observed, and tautomerism is not expected to complicate the spectral analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Identification of Key Functional Groups (e.g., carbonyl stretching vibrations)
The IR and Raman spectra of this compound would display several characteristic bands that confirm the presence of its key functional groups.
Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum is the strong absorption corresponding to the C=O stretching vibration of the ketone. For an aromatic ketone, this peak is typically observed in the range of 1680-1700 cm⁻¹. Its exact position can be influenced by the electronic effects of the ring substituents. This vibration would also be present, though likely weaker, in the Raman spectrum.
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutoxy and acetyl groups are observed as stronger bands just below 3000 cm⁻¹.
C-O Stretches: The C-O stretching vibrations of the ether linkage are expected to produce strong bands in the IR spectrum, typically in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.
C-Cl Stretch: The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (isobutoxy, acetyl) |
| ~1685 | C=O Stretch | Ketone |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Note: These are predicted frequency ranges. Actual peak positions may vary based on the specific molecular environment and sample state.
Analysis of Molecular Vibrations and Electronic Conjugation
The vibrational and electronic properties of this compound can be probed using techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Visible spectroscopy. These methods provide insights into the bonding framework and the extent of electronic delocalization within the molecule.
The infrared and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes. The carbonyl (C=O) stretching frequency, typically observed in the region of 1680-1700 cm⁻¹, is a strong indicator of the electronic environment of the ketone group. Conjugation with the phenyl ring is expected to lower this frequency compared to a non-conjugated ketone. Other significant vibrations would include C-Cl stretching, C-O-C stretching of the isobutoxy group, and various C-H bending and stretching modes of the aromatic ring and the alkyl chain.
UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The presence of the substituted benzene ring conjugated with the acetyl group suggests the likelihood of π → π* transitions. The specific wavelengths of maximum absorbance (λmax) would be sensitive to the substitution pattern on the aromatic ring, including the chloro and isobutoxy groups, which can act as auxochromes and chromophores, respectively.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Observation | Structural Inference |
| FT-IR Spectroscopy | Strong absorption band around 1685 cm⁻¹ | Carbonyl group conjugated with the aromatic ring. |
| Bands corresponding to C-Cl, C-O, and aromatic C=C stretching | Presence of chloro, isobutoxy, and phenyl functional groups. | |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in the UV region | π → π* electronic transitions indicative of a conjugated system. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be calculated from its molecular formula, C₁₂H₁₅ClO₂. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a fragmentation spectrum. The fragmentation pathways of this compound would provide valuable structural information. Common fragmentation patterns for this type of molecule could include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.
Loss of the isobutoxy group: Cleavage of the ether linkage, resulting in a charged phenyl ketone fragment.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of isobutene.
Cleavage of the isobutyl group: Fragmentation within the isobutoxy side chain.
The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable in the synthesis and analysis of organic compounds, including this compound. These methods are crucial for determining the purity of the final product and for monitoring the progress of a chemical reaction to ensure its completion and to identify the formation of any byproducts. The selection of a suitable chromatographic method depends on the properties of the analyte and the specific requirements of the analysis, such as the need for quantitative data or simply a qualitative assessment of the reaction mixture.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a substituted acetophenone (B1666503) derivative such as this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
While specific, validated HPLC methods for the quantitative analysis of this compound are not extensively detailed in publicly accessible scientific literature, a suitable method can be developed based on the analysis of structurally similar compounds. A typical HPLC setup would involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
The development of a quantitative HPLC method would require optimization of several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve a good separation with sharp, symmetrical peaks. The method would then be validated to ensure its accuracy, precision, linearity, and sensitivity for the quantification of this compound.
Below is an illustrative data table outlining typical parameters that would be established during the development of an HPLC method for this compound.
| Parameter | Illustrative Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Determined by UV-Vis spectrum (typically 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | Dependent on specific mobile phase composition |
Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic synthesis to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be an essential tool to track the consumption of starting materials and the formation of the product.
In a typical TLC analysis for a moderately polar compound like this compound, a silica gel plate is used as the stationary phase due to its polar nature. The mobile phase, or eluent, is a mixture of solvents, typically a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation of the components in the reaction mixture.
The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The separation is visualized under UV light, where the aromatic rings of the compounds will appear as dark spots.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes.
The following table provides an example of a TLC system that could be used for monitoring a reaction involving this compound.
| Parameter | Illustrative Condition |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |
| Visualization | UV light (254 nm) |
| Chamber | Saturated with the mobile phase |
| Application | Capillary spotting of the reaction mixture and standards |
Role in Complex Molecule Synthesis and Advanced Chemical Materials
Strategic Building Block in the Synthesis of Heterocyclic Compounds
The chemical architecture of 1-(4-chloro-2-isobutoxyphenyl)ethanone makes it an excellent starting material for the construction of a variety of heterocyclic compounds. The ketone moiety provides a reactive site for a multitude of chemical transformations, while the substituted phenyl ring can be further functionalized, allowing for the creation of a diverse range of molecular scaffolds.
Precursor in the Formation of Thiazole (B1198619) Derivatives
The synthesis of thiazole rings is a prominent application for α-haloketones, which can be readily prepared from acetophenones like this compound through halogenation of the α-carbon. The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or a related compound.
While specific literature detailing the use of the α-bromo or α-chloro derivative of this compound is not prevalent, the general synthetic route is well-established. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halogenated ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
The substituents on the phenyl ring of this compound, namely the chloro and isobutoxy groups, can influence the electronic properties and, consequently, the biological activity or material properties of the resulting thiazole derivatives.
Table 1: General Synthesis of Thiazole Derivatives from Substituted Acetophenones
| Step | Reagent/Condition | Intermediate/Product | Purpose |
| 1 | Bromine or NBS in a suitable solvent | α-Bromo-1-(4-chloro-2-isobutoxyphenyl)ethanone | Introduction of a leaving group at the α-position to the ketone. |
| 2 | Thioamide (R-C(S)NH₂) in a solvent like ethanol | Dihydrothiazole intermediate | Nucleophilic attack and initial cyclization. |
| 3 | Heat | Substituted thiazole derivative | Dehydration to form the aromatic thiazole ring. |
Application in the Construction of Diverse Organic Scaffolds
Beyond thiazoles, the reactivity of the ketone and the potential for functionalization of the aromatic ring in this compound allow for its application in the construction of a wide array of other heterocyclic systems. For instance, condensation reactions with 1,2-diamines can lead to the formation of quinoxalines, while reactions with hydrazines can yield pyrazoles.
The isobutoxy group offers a handle for modification, and the chloro substituent can participate in various cross-coupling reactions, further expanding the molecular diversity that can be achieved from this starting material. This makes this compound a valuable scaffold for combinatorial chemistry and drug discovery programs.
Intermediate in the Development of Fine Chemicals for Research Purposes
As a functionalized acetophenone (B1666503), this compound serves as a key intermediate in multi-step syntheses of more complex molecules intended for research purposes. These fine chemicals are often designed with specific biological targets or material properties in mind.
The synthesis of novel organic compounds for screening in areas such as medicinal chemistry and agrochemicals often relies on the availability of versatile building blocks. The combination of functionalities in this compound allows for the systematic modification of different parts of the molecule, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Exploration in Materials Science Research
The exploration of organic molecules for applications in materials science is a rapidly growing field. The electronic and photophysical properties of compounds can often be tuned by the introduction of specific functional groups and by extending π-conjugated systems. While direct research on this compound in this area is limited, its structural motifs suggest potential avenues for investigation.
Investigation in the Development of Materials with Tailored Electronic or Optical Properties
The substituted phenyl ring in this compound can be incorporated into larger conjugated systems. By reacting the ketone functionality to create linkages with other aromatic or heteroaromatic units, it is conceivable to synthesize novel chromophores or fluorophores. The electron-withdrawing nature of the chloro group and the electron-donating potential of the isobutoxy group can influence the intramolecular charge transfer characteristics of such extended systems, which is a key factor in determining their optical and electronic properties.
Potential as a Component in Organic Electronic Systems or Catalytic Assemblies
Derivatives of this compound could potentially find applications in organic electronics. For instance, by incorporating this moiety into polymers or larger molecular structures, it may be possible to influence properties relevant to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The specific electronic effects of the chloro and isobutoxy substituents could be exploited to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these materials.
Furthermore, the core structure could be elaborated to include coordinating groups, opening the possibility of creating novel ligands for catalysis. The steric and electronic properties of such ligands could be systematically varied by modifying the substituents on the phenyl ring, potentially leading to catalysts with enhanced activity or selectivity.
Future Research Directions and Emerging Challenges
Development of Sustainable and Atom-Economical Synthetic Pathways
A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. For a molecule like 1-(4-Chloro-2-isobutoxyphenyl)ethanone, future research will likely prioritize the creation of sustainable synthetic routes that adhere to the principles of green chemistry.
Key Research Objectives:
High Atom Economy: Traditional multi-step syntheses often generate significant chemical waste. Future pathways should aim for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. jocpr.com This could involve exploring addition reactions and catalytic cycles that minimize the formation of byproducts. researchgate.netrsc.org
Catalytic Methods: The use of stoichiometric reagents is a major source of waste. Research into catalytic methods, particularly using earth-abundant metals or organocatalysts, for the key bond-forming steps (e.g., acylation, etherification) would represent a significant advancement.
Renewable Feedstocks and Solvents: Moving away from petroleum-based starting materials and hazardous solvents is a critical goal. Investigations could focus on deriving key structural fragments from renewable biomass and employing greener solvent systems like water, supercritical fluids, or bio-based solvents.
Data Table: Comparison of Synthetic Efficiency Metrics
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Target) |
| Atom Economy | Low to Moderate | >90% |
| E-Factor (Waste/Product Ratio) | High (>10) | Low (<1) |
| Solvent Use | High Volume, Hazardous | Minimized, Benign |
| Number of Steps | Multiple | Fewer (Convergent) |
| Catalyst Type | Stoichiometric Reagents | Catalytic (Recyclable) |
Advanced Spectroscopic Probes for Dynamic Molecular Processes
Understanding the conformational dynamics, intermolecular interactions, and electronic properties of this compound is crucial for predicting its reactivity and behavior in various environments. Advanced spectroscopic techniques can provide unprecedented insight into these processes.
Potential Research Areas:
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is important for understanding its photochemical stability and potential applications in photochemistry.
Multidimensional NMR: Advanced NMR experiments (e.g., NOESY, HSQC) can elucidate the three-dimensional structure and conformational preferences of the isobutoxy group relative to the aromatic ring. This is critical as conformation can significantly influence reactivity.
Vibrational Spectroscopy with DFT: Combining experimental IR and Raman spectroscopy with Density Functional Theory (DFT) calculations can provide a detailed assignment of vibrational modes. mdpi.com This synergy helps in understanding how substituent effects (like the chloro and isobutoxy groups) influence the electronic structure and bond strengths within the molecule.
Predictive Modeling for Rational Design of Novel Analogs with Desired Reactivity Profiles
Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery of new molecules with specific properties. For this compound, these approaches can guide the synthesis of analogs with tailored reactivity.
Future Directions:
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By synthesizing a small library of analogs and measuring a specific property (e.g., reaction rate, binding affinity), QSAR/QSPR models can be developed to predict the properties of new, unsynthesized molecules.
Reaction Mechanism Modeling: DFT and other quantum chemical methods can be used to model potential reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving the ethanone (B97240) moiety or the aromatic ring. This can help in designing more efficient syntheses or in predicting the metabolic fate of the molecule.
In Silico Screening: Virtual libraries of analogs can be screened against biological targets or for desired physicochemical properties, allowing researchers to prioritize the most promising candidates for synthesis.
Exploration of Unconventional Chemical Transformations and Catalytic Applications
The unique combination of functional groups in this compound—a ketone, an ether, and an aryl chloride—opens up possibilities for its use in novel chemical transformations and as a scaffold in catalysis.
Emerging Research Opportunities:
C-H Activation: The aromatic ring possesses several C-H bonds that could be targeted for functionalization using modern C-H activation strategies. This would provide a highly efficient way to synthesize complex derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: The acetophenone (B1666503) moiety can act as a photosensitizer. Research could explore the potential of this compound or its derivatives to participate in or catalyze photoredox reactions, enabling unique chemical transformations under mild conditions.
Scaffold for Ligand Design: The molecule could serve as a building block for the synthesis of more complex ligands for transition metal catalysis. The electronic and steric properties of the molecule could be fine-tuned to influence the activity and selectivity of a catalytic center. For instance, the ketone or ether oxygen could act as coordinating atoms in a multidentate ligand.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-Chloro-2-isobutoxyphenyl)ethanone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-chloro-2-isobutoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, nucleophilic aromatic substitution may be employed by reacting 4-hydroxyacetophenone with isobutyl chloride in ethanol, using anhydrous K₂CO₃ as a base and refluxing for 6–8 hours . Monitoring reaction completion via TLC or GC-MS is advised, with purification by recrystallization (ethanol/water) .
Q. How is this compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- IR Spectroscopy : C=O stretching (~1680–1720 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 226 (calculated for C₁₂H₁₅ClO₂) with fragmentation patterns indicating loss of isobutoxy (–OCH₂CH(CH₂)₂) .
- Single-Crystal X-ray Diffraction : For definitive structural confirmation (e.g., bond angles, dihedral angles) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Statements : H301 (toxic if swallowed), H314 (causes severe skin burns) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture (risk of HCl release).
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies in NMR peaks (e.g., aryl proton shifts) may arise from solvent effects or impurities . Strategies include:
Q. What side reactions occur during Friedel-Crafts synthesis, and how are they mitigated?
- Methodological Answer : Common side reactions:
- Over-acylation : Formation of di-acylated products due to excess acetyl chloride. Mitigated by slow reagent addition and stoichiometric control .
- Demethylation of Isobutoxy Group : Occurs under strong acidic conditions. Use milder catalysts (e.g., FeCl₃) or lower temperatures (0–5°C) .
- By-product Analysis : Monitor via HPLC-MS; isolate impurities using preparative TLC .
Q. How does the isobutoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating isobutoxy group (–OCH₂CH(CH₂)₂) activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the ortho position. Example applications:
- Suzuki-Miyaura Coupling : Requires Pd(OAc)₂ catalyst and aryl boronic acids at 80–100°C .
- Buchwald-Hartwig Amination : Limited by steric bulk; optimized with Xantphos ligand and Cs₂CO₃ .
Q. What analytical techniques are recommended for quantifying trace impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
